molecular formula C20H19N5OS B1223980 3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one

3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Cat. No.: B1223980
M. Wt: 377.5 g/mol
InChI Key: DPAVPDMEKWWXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-allyl-1-anilino-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that integrates multiple rings, including benzothiophene, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-1-anilino-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactionsThe final steps often involve the functionalization of the compound with allyl and anilino groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-allyl-1-anilino-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-allyl-1-anilino-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-allyl-1-anilino-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways, leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-allyl-1-anilino-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

3-anilino-7-prop-2-enyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C20H19N5OS/c1-2-12-24-17(26)16-14-10-6-7-11-15(14)27-18(16)25-19(22-23-20(24)25)21-13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2,(H,21,22)

InChI Key

DPAVPDMEKWWXGR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N3C1=NN=C3NC4=CC=CC=C4)SC5=C2CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 2
3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 3
3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 4
Reactant of Route 4
3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Reactant of Route 5
3-(phenylamino)-7-(prop-2-en-1-yl)-16-thia-2,4,5,7-tetraazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(9),3,5,10(15)-tetraen-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.